3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN4OS and its molecular weight is 394.9g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A novel method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions involving aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents has been developed. This approach allows for the creation of various derivatives, including those similar to the specified chemical compound, with their molecular structures confirmed by X-ray structural analysis (Dyachenko et al., 2019).
Heterocyclic Compound Synthesis
Research on the synthesis of heterocyclic compounds, such as pyridinylpyrimidines, has shown the versatility of pyridine derivatives in forming compounds with potential biological activities. These compounds, including those structurally related to the chemical of interest, have been explored for their amplifying effects on antibiotics like phleomycin against bacterial strains such as Escherichia coli (Brown & Cowden, 1982).
Antimicrobial and Antiproliferative Activities
Studies have also been conducted on derivatives of thieno[2,3-b]pyridines for their antimicrobial and antiproliferative activities. These investigations have led to the identification of compounds with significant effects against various microbial strains and cancer cell lines, indicating the potential therapeutic applications of these derivatives (van Rensburg et al., 2017).
Antianaphylactic Activity
Moreover, certain derivatives of thieno[2,3-b]pyridines have been synthesized and evaluated for their antianaphylactic activity, showcasing the potential of these compounds in treating allergic reactions and related conditions (Wagner et al., 1993).
Mechanism of Action
- However, we can explore related targets based on the compound’s structure. The presence of the pyridine ring suggests potential interactions with receptors or enzymes that recognize pyridine-containing ligands . Further experimental studies would be necessary to pinpoint the precise target.
Target of Action
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4OS/c1-11-2-3-13(10-15(11)21)24-19(26)18-17(22)14-4-5-16(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIMVJTVIQPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.